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Methylene dimethanesulfonate

DNA damage interstrand cross-linking alkylating agents

Choose Methylene dimethanesulfonate (MDMS) for structure-activity relationship studies requiring a characterized DNA cross-linker with intermediate potency between Hexa-DMS and Busulfan. This compound uniquely cross-links all five major histones to DNA and enables semicarbazide-based discrimination of cross-link types. Ideal for DNA repair, chromatin biology, and in vivo oncology models with rapid systemic clearance.

Molecular Formula C3H8O6S2
Molecular Weight 204.2 g/mol
CAS No. 156-72-9
Cat. No. B087094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylene dimethanesulfonate
CAS156-72-9
Synonymsmethylene dimethanesulfonate
Molecular FormulaC3H8O6S2
Molecular Weight204.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCOS(=O)(=O)C
InChIInChI=1S/C3H8O6S2/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3
InChIKeyIQLZWWDXNXZGPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylene Dimethanesulfonate (MDMS, CAS 156-72-9): Alkylating Agent Baseline Properties and Procurement Considerations


Methylene dimethanesulfonate (MDMS, CAS 156-72-9) is the simplest member (n=1) of the homologous series of alkanediol dimethanesulfonates with the general formula CH3SO2O(CH2)nOSO2CH3 [1]. As a bifunctional alkylating agent, MDMS produces DNA interstrand cross-links, inhibits DNA replication, disrupts the cell cycle, and induces cell death [2]. This compound exists as a colorless crystalline material with a melting point of 76–78°C and undergoes first-order hydrolysis with a half-life of 22 minutes at 37°C and pH 7 [1]. MDMS has been evaluated clinically in Phase I and Phase II trials for advanced malignancies including soft tissue sarcomas and ovarian cancer [3].

Methylene Dimethanesulfonate (MDMS) Cannot Be Interchanged with Busulfan or Other n-Chain Dimethanesulfonates


Members of the dimethanesulfonate homologous series exhibit structurally dependent differences in DNA interstrand cross-linking efficiency, guanine-N7 alkylation selectivity, and in vivo toxicity profiles that preclude generic substitution. The methylene bridge length (n-value) determines the compound's ability to span critical nucleophilic distances within the DNA double helix, directly impacting the type and extent of DNA damage produced [1]. As demonstrated in comparative studies, the efficiency hierarchy for DNA interstrand cross-linking at 6 hours was: Hexa-DMS (n=6) > MDMS (n=1) > Octa-DMS (n=8) > Busulfan (n=4), confirming that chain length alone does not predict cross-linking potency [1]. Furthermore, the hydrolytic release of formaldehyde distinguishes MDMS from longer-chain analogs, contributing to a distinct DNA-protein cross-linking profile not observed with busulfan or treosulfan [2]. These mechanistic divergences translate to measurable differences in cytotoxicity, target selectivity, and therapeutic index that require compound-specific, evidence-based selection.

Methylene Dimethanesulfonate (MDMS): Quantitative Differentiation Evidence Versus Busulfan and In-Class Analogs


MDMS Demonstrates Superior DNA Interstrand Cross-Linking Efficiency Over Busulfan in Head-to-Head Gel Assay

In a sensitive cross-linking gel assay directly comparing dimethanesulfonate homologs, MDMS (n=1) exhibited higher DNA interstrand cross-linking efficiency than busulfan (n=4) at 6 hours. The cross-linking efficiency hierarchy was Hexa-DMS (n=6) > MDMS (n=1) > Octa-DMS (n=8) > Busulfan (n=4) [1]. Notably, the cross-linking produced by MDMS was independent of its hydrolysis products (formaldehyde and methanesulfonic acid), confirming direct alkylation as the primary mechanism [1].

DNA damage interstrand cross-linking alkylating agents comparative pharmacology

MDMS Produces DNA-Protein Cross-Links Involving All Five Major Histones, a Profile Distinct from Its Hydrolytic Product Formaldehyde

In Yoshida lymphosarcoma cells, MDMS treatment cross-linked all five major histones (H1, H2a, H2b, H3, and H4) to DNA, a pattern also observed with formaldehyde (HCHO) alone [1]. However, MDMS uniquely cross-linked additional proteins of 29 kDa and 48 kDa to DNA that were not detected following HCHO treatment alone. Conversely, HCHO alone cross-linked a 26-kDa protein (identified as an H4-H2b dimer) not observed with MDMS [1]. These discrete differences arise from MDMS-specific chromatin structural alterations induced by methanesulfonic acid release upon hydrolysis [1].

DNA-protein cross-linking chromatin damage histone modification Yoshida lymphosarcoma

MDMS Exhibits Higher Acute Lethal Toxicity (Lower LD50) Than Busulfan in Rats Following Intraperitoneal Administration

In a comparative in vivo toxicity study using rats, MDMS (n=1) demonstrated an intraperitoneal LD50 of 25 mg/kg, which is substantially more toxic than busulfan (n=4) under comparable conditions [1]. The study noted that MDMS toxicity was "rather less than that of busulphan," though the specific LD50 value for busulfan in this experimental system was not provided [1]. The toxicity of MDMS contrasted markedly with the n=2 homolog, which exhibited an LD50 of approximately 150 mg/kg [1]. This biphasic relationship between chain length and toxicity highlights the non-linear structure-toxicity relationships within the dimethanesulfonate series.

in vivo toxicity LD50 preclinical safety rat model

MDMS Achieves Comparable Antitumor Efficacy to Busulfan in Walker Tumor Model with a Different Dosing Profile

In the Walker rat tumor model, MDMS demonstrated antitumor activity comparable to busulfan, though with distinct dosing requirements. A single dose of MDMS (15 mg/kg) administered 6 days after tumor transplantation produced 95% tumor inhibition at 14 days post-implantation, whereas busulfan (10 mg/kg) given on the same schedule produced 65% inhibition [1]. MDMS also showed efficacy with alternative regimens: daily doses of 10 mg/kg on days 7 and 8, or five daily doses of 5 mg/kg commencing on day 5 [1]. Cross-resistance with a tretamine-resistant Walker carcinoma was observed (60% inhibition), indicating overlapping resistance mechanisms with other alkylating agents [1].

antitumor activity Walker carcinoma in vivo efficacy comparative oncology

MDMS Hydrolyzes with a First-Order Half-Life of 22 Minutes at Physiological pH, Contrasting with the Stability Profiles of Longer-Chain Homologs

MDMS undergoes first-order hydrolysis with a rate constant K = 5,250 × 10^-4 min^-1 at 37°C and pH 7, yielding a half-life (t½) of 22 minutes under these physiological conditions [1]. This rapid hydrolysis releases formaldehyde and methanesulfonic acid, which contribute to MDMS's overall biological activity through distinct mechanisms including DNA-protein cross-linking (formaldehyde) and chromatin structural alterations (methanesulfonic acid) [2][3]. The short hydrolytic half-life distinguishes MDMS from more stable dimethanesulfonates such as busulfan, which exhibits slower hydrolysis and requires metabolic activation, and treosulfan, which undergoes pH-dependent activation to its reactive diepoxide form [4].

hydrolysis kinetics chemical stability prodrug activation formaldehyde release

MDMS-Induced Interstrand Cross-Links, Not Formaldehyde-Mediated DNA-Protein Cross-Links, Are the Primary Cytotoxic Lesion

Using alkaline elution methodology, MDMS was shown to produce both proteinase K-sensitive filter retention (DNA-protein cross-links) and proteinase K-resistant filter retention (DNA interstrand cross-links) in Yoshida lymphosarcoma cells [1]. Co-incubation with semicarbazide, which traps formaldehyde, prevented all MDMS-induced DNA-protein cross-links and reduced formaldehyde-induced cytotoxicity, but did not significantly alter MDMS-induced cytotoxicity [1]. This dissociation demonstrates that while formaldehyde contributes to the DNA-protein cross-linking profile of MDMS, the small but significant level of MDMS-induced DNA interstrand cross-links is the primary determinant of cell killing [1].

mechanism of cytotoxicity DNA interstrand cross-links DNA-protein cross-links alkaline elution

Methylene Dimethanesulfonate (MDMS): Evidence-Backed Research and Industrial Application Scenarios


Comparative Studies of DNA Interstrand Cross-Linking Efficiency Across Alkylating Agent Classes

MDMS is optimally suited for research programs investigating structure-activity relationships among DNA cross-linking agents. Its intermediate cross-linking efficiency (ranking between Hexa-DMS and Busulfan in head-to-head comparison [1]) makes it a valuable reference compound for calibrating cross-linking potency assays. The compound's direct DNA interstrand cross-linking activity, independent of its hydrolysis products [1], enables clean interpretation of alkylation-dependent cellular responses without confounding aldehyde-mediated effects. Procurement of MDMS is indicated for laboratories conducting comparative DNA damage studies where a dimethanesulfonate with defined, quantifiable cross-linking capacity is required as a positive control or reference standard.

Chromatin Damage and Histone-DNA Cross-Linking Mechanism Studies

MDMS serves as a unique tool compound for investigating histone-DNA cross-linking dynamics, as it has been definitively shown to cross-link all five major histones (H1, H2a, H2b, H3, and H4) to DNA in cellular systems [2]. Furthermore, MDMS uniquely cross-links specific non-histone proteins (29 kDa and 48 kDa) not observed with formaldehyde treatment alone [2]. This distinct protein cross-linking signature, which arises from the combined effects of direct alkylation and methanesulfonic acid-mediated chromatin alterations, positions MDMS as a specialized reagent for studies examining the interplay between chemical damage and chromatin structural responses. Procurement is recommended for epigenetic and chromatin biology laboratories requiring a characterized DNA-protein cross-linking agent with validated histone target engagement.

In Vivo Antitumor Efficacy Studies Requiring a Potent, Short-Half-Life Alkylating Agent

MDMS is appropriate for in vivo oncology studies that require a potent alkylating agent with rapid systemic clearance. Its demonstrated 95% tumor inhibition in the Walker carcinoma model [3] and its short hydrolytic half-life of 22 minutes at physiological pH [3] make it suitable for experimental designs involving pulsed or acute alkylation exposure. The compound's LD50 of 25 mg/kg (i.p., rat) provides a well-defined toxicity benchmark for dose-ranging studies [3]. Researchers investigating time-dependent alkylation effects or conducting comparative efficacy studies against busulfan (which showed 65% inhibition under comparable conditions [3]) should prioritize MDMS procurement for its established in vivo pharmacology and quantified efficacy-toxicity profile.

Cytotoxic Lesion Dissection Studies Using Semicarbazide Rescue Methodology

MDMS is uniquely valuable for experimental protocols that employ semicarbazide co-incubation to discriminate between DNA interstrand cross-link-mediated cytotoxicity and formaldehyde-mediated DNA-protein cross-link toxicity. As demonstrated by O'Connor and Fox, semicarbazide eliminates MDMS-induced DNA-protein cross-links without significantly altering MDMS cytotoxicity, confirming that interstrand cross-links are the primary lethal lesion [4]. This property makes MDMS an ideal positive control for studies designed to parse the relative contributions of different DNA lesions to cell death outcomes. Procurement is indicated for DNA repair and cell death signaling laboratories that require a characterized bifunctional alkylating agent with a well-documented mechanistic dissection of its cytotoxic determinants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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